molecular formula C25H25N3O2 B11570427 (3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11570427
M. Wt: 399.5 g/mol
InChI Key: KLSFETDKCPYEJH-KGENOOAVSA-N
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Description

The compound (3E)-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a piperidine ring, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine, such as 2-methylpiperidine.

    Formation of the Methylene Bridge: The methylene bridge is formed by reacting the resulting intermediate with a suitable aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can be facilitated by the use of nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced alcohols or amines, and substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound has been investigated for its potential as a pharmacological agent. Studies have shown that it may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({1-[2-(2-PIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[2-(2-METHYLPYRROLIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3E)-3-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structural features, such as the presence of the 2-methylpiperidine ring and the methylene bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

(3E)-3-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H25N3O2/c1-17-8-6-7-13-28(17)24(29)16-27-15-18(19-9-3-5-12-23(19)27)14-21-20-10-2-4-11-22(20)26-25(21)30/h2-5,9-12,14-15,17H,6-8,13,16H2,1H3,(H,26,30)/b21-14+

InChI Key

KLSFETDKCPYEJH-KGENOOAVSA-N

Isomeric SMILES

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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